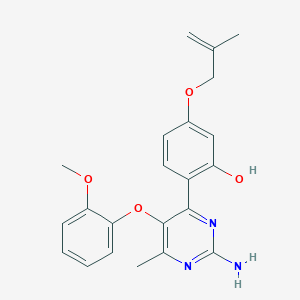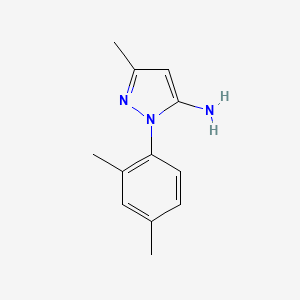
1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine" is part of a broader class of compounds known for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmaceuticals. Although specific studies directly on this compound are limited, research on similar pyrazole derivatives provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds, among other methods. One effective route for synthesizing substituted pyrazoles includes the 3+2 annulation method, which has been described for producing various pyrazole derivatives with significant yields and purity (Naveen et al., 2021).
Molecular Structure Analysis
Pyrazole derivatives' molecular structures are characterized using techniques such as NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For instance, X-ray crystallography has confirmed the 3D structure of related pyrazole compounds, revealing details about their crystal packing and molecular conformations (Naveen et al., 2021).
科学的研究の応用
Synthesis and Characterization
Synthesis and Dyeing Properties : The compound is utilized in synthesizing new heterocycles with anticipated dyeing and biological properties. Azo and bisazo dyes derived from 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, were synthesized and analyzed for their dyeing performance and fastness tests (Bagdatli & Ocal, 2012).
Crystallographic Investigations : Studies involving 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have focused on crystallographic investigations, determining the crystallization behavior in different conditions and using the data to understand the molecular structures and interactions (Hayvalı et al., 2010).
Catalysis in Chemical Synthesis : The compound is used in catalyzing domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions involve the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, showcasing its potential in facilitating complex chemical syntheses (Gunasekaran et al., 2014).
Development of Multicomponent Chemical Entities : The compound has been successfully used in the synthesis of various chemical entities. It's involved in multicomponent reactions leading to the creation of complex molecules, like pyridine-pyrimidines and their derivatives, highlighting its utility in expanding chemical libraries (Rahmani et al., 2018).
Tautomerism Studies : Research on NH-pyrazoles, including derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, provides insights into tautomerism in solution and solid states, contributing to the understanding of chemical behavior in different conditions (Cornago et al., 2009).
Biological Activity and Material Science
Biological Activity Studies : Studies involving derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have explored their potential biological activities. The synthesis, characterization, and X-ray crystal study of these derivatives aim to uncover their biological relevance, particularly in combating cancer and microbial infections (Titi et al., 2020).
Material Science and Corrosion Studies : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, have been studied for their inhibitory effect on iron corrosion, indicating their potential application in material science and industrial processes (Chetouani et al., 2005).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-11(9(2)6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJXCVTYXQWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)


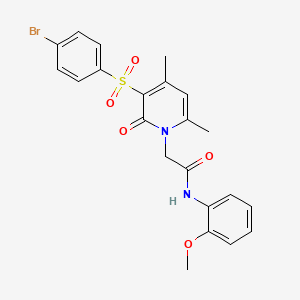

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)
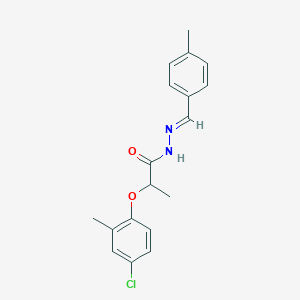
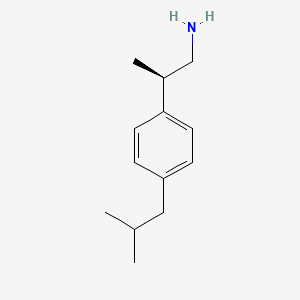
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
